molecular formula C27H26N2O5S B613444 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid CAS No. 159680-21-4

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid

Cat. No. B613444
CAS RN: 159680-21-4
M. Wt: 490,57 g/mole
InChI Key: UBFAZPXACZPNQB-XMMPIXPASA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490,57 g/mole. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Fmoc-protected β-amino acids have been synthesized with high yield and enantiomeric purity using the Arndt-Eistert protocol (Ellmerer-Müller et al., 1998).
  • A new Fmoc-protected amino acid, Fmoc-N-Me-Tyr(t-Bu)-OH, was synthesized and characterized by X-ray diffraction and computational methods, highlighting its structural and supramolecular features (Bojarska et al., 2020).

Protective Group Applications

  • The 9-phenyl-9-fluorenyl (PhF) group has been used as an Nα protecting group for amino acids to prevent racemization, demonstrating a rapid and high-yield introduction method (Soley & Taylor, 2019).
  • Enantioselective synthesis of novel amino acids, such as 3'-phosphono-L-tyrosine, employed the Fmoc strategy, indicating its utility in peptide synthesis (Paladino et al., 1993).

Self-Assembly and Material Science

  • Fmoc-modified aliphatic amino acids, including Fmoc-Ala-OH and Fmoc-Ile-OH, exhibit self-assembled structures with diverse morphologies influenced by concentration and temperature, suggesting potential in material science applications (Gour et al., 2021).

Enzymatic Catalysis

  • Methylobacterium Y1-6 was used for asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, demonstrating the potential of Fmoc-protected amino acids in pharmaceutical intermediates (Li et al., 2013).

Photoreactive Studies

  • Novel photocleavable protecting groups were developed for amino acids, with potential applications in controlled release and biomedical research (Piloto et al., 2011).

Biomedical Analysis

  • Fluorenylmethoxycarbonyl-protected amino acids were used as surfactants for carbon nanotubes, demonstrating their application in nanotechnology and material science (Cousins et al., 2009).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c30-25(14-18-8-2-1-3-9-18)28-17-35-16-24(26(31)32)29-27(33)34-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,30)(H,29,33)(H,31,32)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFAZPXACZPNQB-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NCSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855779
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(2-phenylacetamido)methyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159680-21-4
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(2-phenylacetamido)methyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-Phenylacetylaminomethyl)-L-cysteine
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